Cas no 3239-44-9 ((+)-fenfluramine hydrochloride--)

(+)-fenfluramine hydrochloride-- structure
3239-44-9 structure
Product Name:(+)-fenfluramine hydrochloride--
Numero CAS:3239-44-9
MF:C12H16F3N
MW:231.257353782654
CID:93687
PubChem ID:66265
Update Time:2023-10-31

(+)-fenfluramine hydrochloride-- Proprietà chimiche e fisiche

Nomi e identificatori

    • (+)-fenfluramine hydrochloride--
    • (+)-FENFLURAMINE
    • (+)-FENFLURAMINE HYDROCHLORIDE
    • adifax
    • DEXFENFLURAMINE
    • dextrofenfluramine
    • d-fenfluramine
    • redux
    • (alphaS)-N-Ethyl-alpha-methyl-3-(trifluoromethyl)benzeneethanamine
    • Benzeneethanamine, N-ethyl-alpha-methyl-3-(trifluoromethyl)-, (S)-
    • Dexfenfluramina [Spanish]
    • BDBM85596
    • DEXFENFLURAN
    • J13.711A
    • PDSP2_001403
    • PHENETHYLAMINE, N-ETHYL-.ALPHA.-METHYL-M-(TRIFLUOROMETHYL)-, (S)-
    • E35R3G56OV
    • ip001
    • Phenethylamine, N-ethyl-alpha-methyl-m-(trifluoromethyl)-, (S)-
    • (+)-(S)-N-ETHYL-A-METHYL-M-(TRIFLUOROMETHYL)PHENETHYLAMINE
    • Redux (TN)
    • PDSP2_000685
    • Benzeneethanamine, N-ethyl-alpha-methyl-3-(trifluoromethyl)-, (S)-(9CI)
    • FENFLURAMINE D-FORM [MI]
    • NSC_65801
    • Dexfenfluraminum
    • Q3025599
    • DEXFENFLURAMINE [VANDF]
    • DEXFENFLURAMINE [INN]
    • (S)-Fenfluramine
    • Ponderex
    • Dexfenfluramina
    • D0F9SG
    • DBGIVFWFUFKIQN-VIFPVBQESA-N
    • UNII-E35R3G56OV
    • CHEBI:439329
    • NCGC00247710-01
    • Dexfenfluramine (INN)
    • DEXFENFLURAMINE [HSDB]
    • Benzeneethanamine, N-ethyl-alpha-methyl-3-(trifluoromethyl)-(9CI)
    • Benzeneethanamine, N-ethyl-alpha-methyl-3-(trifluoromethyl)-, (+-)-(9CI)
    • Dexfenfluraminum [Latin]
    • 5220-91-7
    • CHEMBL248702
    • (2S)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine
    • (S)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine
    • CAS_3239-45-0
    • S 5614
    • PDSP1_000695
    • DEXFENFLURAMINE [WHO-DD]
    • Dexfenfluramine [INN:BAN]
    • DTXSID001025754
    • Dexfenfluramine HCl
    • HSDB 7356
    • Fenfluramine d-form
    • D-(+)-FENFLURAMINE
    • ethyl[(2S)-1-[3-(trifluoromethyl)phenyl]propan-2-yl]amine
    • D07805
    • 3239-44-9
    • SCHEMBL16706
    • d-N-Ethyl-alpha-methyl-m-trifluoromethylphenethylamine
    • (S)-(+)-FENFLURAMINE
    • (.ALPHA.S)-N-ETHYL-.ALPHA.-METHYL-3-(TRIFLUOROMETHYL)BENZENEETHANAMINE
    • DB01191
    • Benzeneethanamine, N-ethyl-.alpha.-methyl-3-(trifluoromethyl)-, (S)-
    • PDSP1_001419
    • Isolipan
    • Dexafenfluramine
    • BENZENEETHANAMINE, N-ETHYL-.ALPHA.-METHYL-3-(TRIFLUOROMETHYL)-, (.ALPHA.S)-
    • Inchi: 1S/C12H16F3N/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15/h4-6,8-9,16H,3,7H2,1-2H3/t9-/m0/s1
    • Chiave InChI: DBGIVFWFUFKIQN-VIFPVBQESA-N
    • Sorrisi: FC(C1=CC=CC(=C1)C[C@H](C)NCC)(F)F

Proprietà calcolate

  • Massa esatta: 231.12300
  • Massa monoisotopica: 231.12348400g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 4
  • Complessità: 203
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.4
  • Superficie polare topologica: 12Ų

Proprietà sperimentali

  • PSA: 12.03000
  • LogP: 3.63680
  • Rotazione specifica: D25 +9.5° (c = 8 in ethanol)

(+)-fenfluramine hydrochloride-- Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:UN 2811 6.1/PG 3
  • WGK Germania:3
  • Codice categoria di pericolo: 23/24/25
  • Istruzioni di sicurezza: S22; S36/37/39; S45
  • RTECS:SH6824000
  • Identificazione dei materiali pericolosi: T
  • Tossicità:LD50 orally in rats: 114.6 mg/kg (Le Douarec)
  • Frasi di rischio:R23/24/25
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